molecular formula C9H4F3NO3 B062976 5-(Trifluoromethoxy)isatin CAS No. 169037-23-4

5-(Trifluoromethoxy)isatin

Cat. No.: B062976
CAS No.: 169037-23-4
M. Wt: 231.13 g/mol
InChI Key: XHAJMVPMNOBILF-UHFFFAOYSA-N
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Description

5-(trifluoromethoxy)-1H-indole-2,3-dione is a chemical compound that belongs to the class of indole derivatives. The trifluoromethoxy group attached to the indole ring significantly influences its chemical properties, making it a compound of interest in various fields of research, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the trifluoromethoxylation of indole derivatives using trifluoromethoxylating reagents under mild reaction conditions . This process often requires the use of a photoredox catalyst and visible light irradiation to achieve the desired product .

Industrial Production Methods

Industrial production of 5-(trifluoromethoxy)-1H-indole-2,3-dione may involve scalable and operationally simple protocols for regioselective trifluoromethoxylation of functionalized indole derivatives. These methods ensure high yields and purity of the final product, making it suitable for large-scale applications .

Chemical Reactions Analysis

Types of Reactions

5-(trifluoromethoxy)-1H-indole-2,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions vary depending on the desired transformation, but they often involve mild temperatures and specific catalysts to achieve high selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield various oxidized derivatives of the compound, while substitution reactions can introduce new functional groups into the indole structure .

Biological Activity

5-(Trifluoromethoxy)isatin is a derivative of isatin that has garnered attention due to its diverse biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound features a trifluoromethoxy group at the C-5 position of the isatin scaffold, which significantly influences its biological properties. The presence of electronegative fluorine atoms enhances the compound's lipophilicity and may improve its interaction with biological targets.

Antiviral Activity

Recent studies have demonstrated that isatin derivatives, including this compound, exhibit promising antiviral properties. For instance, a sulphonamide-tethered isatin derivative showed an IC50 value of 0.249 µM against the SARS-CoV-2 main protease (Mpro) and displayed non-toxic behavior toward VERO-E6 cells, indicating a favorable safety profile . The molecular docking studies suggest that the trifluoromethoxy group enhances binding affinity to the enzyme's active site, potentially leading to effective inhibition of viral replication.

Antitumor Activity

The antitumor potential of this compound has also been investigated. Compounds containing this moiety have shown moderate cytotoxicity against various cancer cell lines. For example, certain derivatives exhibited higher cytotoxicity compared to standard chemotherapeutic agents like 5-fluorouracil (5-FU), suggesting that modifications at the C-5 position can enhance selectivity and efficacy .

CompoundCell Line TestedIC50 (µM)Selectivity Index
This compoundHuTu-802.5>1
Reference (5-FU)HuTu-80≤1-

Antimicrobial Activity

The antimicrobial activity of this compound derivatives has been evaluated against various bacterial strains. Some compounds demonstrated significant toxicity (LD50 values in the range of 105M10^{-5}M) against both Gram-positive and Gram-negative bacteria . The introduction of the trifluoromethoxy group was found to enhance antimicrobial potency in certain derivatives while reducing it in others, indicating a complex structure-activity relationship.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound interacts with key residues in the active sites of target enzymes, such as Mpro, through hydrogen bonding and hydrophobic interactions.
  • Induction of Apoptosis : In cancer cells, some derivatives have been shown to induce apoptosis by disrupting mitochondrial membrane potential .
  • DNA Protection : Certain derivatives exhibited DNA protective activity against oxidative damage, highlighting their potential as therapeutic agents in oxidative stress-related conditions .

Case Studies and Research Findings

Several studies have focused on synthesizing and evaluating the biological activity of this compound and its derivatives:

  • Study on Antiviral Activity : A recent study indicated that triazolo isatin derivatives containing trifluoromethoxy groups effectively inhibited SARS-CoV-2 Mpro with low cytotoxicity towards normal cells .
  • Antimicrobial Efficacy : Research demonstrated that modifications in the isatin scaffold significantly affected toxicity profiles against various bacterial strains. For instance, a compound with a trifluoromethoxy substituent exhibited an LD50 value significantly lower than its unsubstituted counterpart .

Properties

IUPAC Name

5-(trifluoromethoxy)-1H-indole-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4F3NO3/c10-9(11,12)16-4-1-2-6-5(3-4)7(14)8(15)13-6/h1-3H,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHAJMVPMNOBILF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1OC(F)(F)F)C(=O)C(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20369742
Record name 5-(Trifluoromethoxy)isatin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20369742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

169037-23-4
Record name 5-(Trifluoromethoxy)isatin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20369742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(Trifluoromethoxy)isatin
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BGN7HVV394
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the crystal structure of 5-(trifluoromethoxy)isatin and how does it influence its intermolecular interactions?

A1: this compound [] crystallizes with two molecules in the asymmetric unit. The two isatin ring systems within each molecule are nearly planar. Intermolecular N—H⋯O hydrogen bonds link the molecules together, forming layers parallel to the ab plane. Additionally, π–π stacking interactions with a centroid–centroid distance of 3.721 (1) Å are observed [].

Q2: Has this compound been explored in the context of radiopharmaceutical development?

A2: Yes, this compound has been investigated as a potential bidentate ligand in the synthesis of Rhenium(I) tricarbonyl complexes []. These complexes, with the general formula fac-[Re(L,L’-bid)(CO)3X], utilize various bidentate ligands (L,L’-bid) like this compound, along with a range of monodentate ligands (X). This research explores the coordination chemistry and kinetic behavior of such complexes containing the fac-[Re(CO)3] core for potential applications in nuclear medicine [].

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